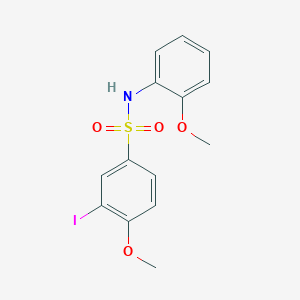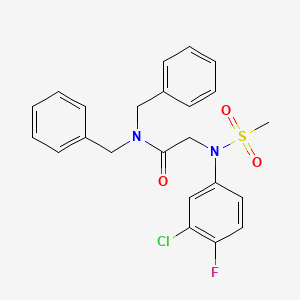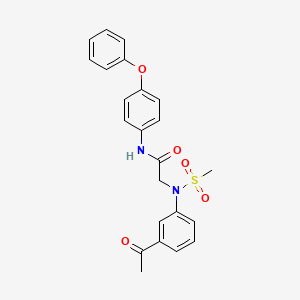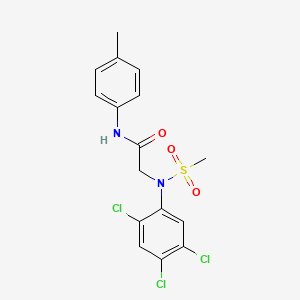![molecular formula C23H21ClN2O5S B3617893 methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate](/img/structure/B3617893.png)
methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate
Übersicht
Beschreibung
Methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate, also known as MCG, is a synthetic compound that belongs to the class of sulfonylurea drugs. It has been extensively studied for its potential use in the treatment of various diseases, including diabetes and cancer.
Wirkmechanismus
The mechanism of action of methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate involves the activation of the ATP-sensitive potassium channels (KATP) in pancreatic beta cells, leading to the depolarization of the cell membrane and the subsequent release of insulin. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. In cancer cells, this compound inhibits the activity of the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the stimulation of insulin secretion, the improvement of glucose uptake, the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the enhancement of chemotherapy sensitivity. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate has several advantages for lab experiments, including its simple and efficient synthesis method, its well-defined mechanism of action, and its potential use in the treatment of various diseases. However, this compound also has some limitations, including its low solubility in water, its potential toxicity at high doses, and its limited availability in some regions.
Zukünftige Richtungen
There are several future directions for the research on methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate, including the development of more efficient synthesis methods, the optimization of its therapeutic effects, the investigation of its potential use in other diseases, and the exploration of its combination with other drugs for synergistic effects. Further studies are also needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown great potential for the treatment of various diseases, including diabetes and cancer. Its well-defined mechanism of action and its biochemical and physiological effects make it a promising candidate for further research and development. However, more studies are needed to fully understand its therapeutic effects and to determine its safety and efficacy in clinical trials.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate has been extensively studied for its potential use in the treatment of diabetes, cancer, and other diseases. In diabetes, this compound has been shown to stimulate insulin secretion and improve glucose uptake, leading to a decrease in blood glucose levels. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy.
Eigenschaften
IUPAC Name |
methyl 2-[[2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5S/c1-16-6-5-7-18(14-16)26(32(29,30)19-12-10-17(24)11-13-19)15-22(27)25-21-9-4-3-8-20(21)23(28)31-2/h3-14H,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRLMAWKZVIEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyphenyl)-4-methylbenzamide](/img/structure/B3617815.png)
![N-benzyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3617820.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3617834.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(4-ethylphenyl)-N~2~-phenylglycinamide](/img/structure/B3617843.png)
![N-(2-bromophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3617852.png)



![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3617870.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethylglycinamide](/img/structure/B3617877.png)
amino]benzoyl}amino)benzoate](/img/structure/B3617884.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethylphenyl)benzamide](/img/structure/B3617899.png)
![ethyl 4-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3617916.png)